REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+]>C1(N)CCCCC1.[Cu]I>[CH:3]1([NH:8][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:2]1 |f:1.2.3|
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Name
|
|
Quantity
|
20 g
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Type
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reactant
|
Smiles
|
ClC1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
43.6 mL
|
Type
|
solvent
|
Smiles
|
C1(CCCCC1)N
|
Name
|
copper (I) iodide
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Quantity
|
1.21 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 150° under nitrogen for 18 h
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
This was chromatographed with hexane-EA (98:2) as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 164.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |